molecular formula C11H10O4 B6317330 Benzo[1,4]dioxine-2-carboxylic acid ethyl ester CAS No. 63881-51-6

Benzo[1,4]dioxine-2-carboxylic acid ethyl ester

Cat. No. B6317330
CAS RN: 63881-51-6
M. Wt: 206.19 g/mol
InChI Key: HYAIFRZTFJBMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,4]dioxine-2-carboxylic acid ethyl ester (BE) is a chemical compound belonging to the class of benzo[1,4]dioxines. It is a colorless solid that is soluble in organic solvents and has a melting point of 158-159°C. BE has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BE is also used in the synthesis of other benzo[1,4]dioxines and related compounds.

Scientific Research Applications

Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antimalarial drugs, anti-HIV drugs, and analgesics. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. In addition, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been used in the synthesis of other benzo[1,4]dioxines and related compounds.

Mechanism Of Action

Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is metabolized in the body by the enzyme cytochrome P450 (CYP450). CYP450 is a family of enzymes that are responsible for the metabolism of a variety of compounds, including drugs, hormones, and other chemicals. When Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is metabolized by CYP450, it is converted into a variety of metabolites, including benzo[1,4]dioxine-2-carboxylic acid, benzo[1,4]dioxine-2-carboxylic acid ethyl ester glucuronide, and benzo[1,4]dioxine-2-carboxylic acid ethyl ester sulfate.
Biochemical and Physiological Effects
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP450, which is responsible for the metabolism of drugs, hormones, and other chemicals. In addition, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been shown to inhibit the enzyme aldehyde oxidase, which is involved in the metabolism of aldehydes. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Finally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been shown to have an inhibitory effect on the enzyme glucuronosyltransferase, which is involved in the metabolism of glucuronide conjugates.

Advantages And Limitations For Lab Experiments

The advantages of using Benzo[1,4]dioxine-2-carboxylic acid ethyl ester in laboratory experiments include its low cost, its availability, and its stability. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is also relatively easy to synthesize, and it is not toxic. The main limitation of Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of Benzo[1,4]dioxine-2-carboxylic acid ethyl ester in scientific research. One potential direction is the synthesis of new and improved pharmaceuticals. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could also be used in the synthesis of agrochemicals and other organic compounds. Additionally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could be used in the synthesis of other benzo[1,4]dioxines and related compounds. Finally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could be used in the synthesis of new and improved biocatalysts.

properties

IUPAC Name

ethyl 1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAIFRZTFJBMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450881
Record name Ethyl 1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-benzodioxin-2-carboxylate

CAS RN

63881-51-6
Record name Ethyl 1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stir for 3 hours, at room temperature and under a nitrogen atmosphere, a mixture of 16 g (43.7 mmol) of ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate and 24 g (160 mmol) of sodium iodide in 80 cm3 of anhydrous acetone. The reaction mixture is then concentrated under reduced pressure, hydrolysed with 80 cm3 of water, and subsequently extracted with diethyl ether. After treatment with an aqueous sodium thiosulfate solution followed by drying over magnesium sulfate, the ethereal phase is concentrated to dryness under reduced pressure and the crude product is purified by chromatography on a silica column (eluant:petroleum ether/diethyl ether, 40:60). Ethyl 1,4-benzodioxin-2-carboxylate is thereby obtained in a yield of 85%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.